N-(4-acetylphenyl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a complex organic compound that features a combination of acetylphenyl, chlorophenyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the acetylphenyl group: This step involves the acylation of the piperazine ring with 4-acetylphenyl chloride in the presence of a base such as triethylamine.
Attachment of the chlorophenyl group: This is done through a nucleophilic substitution reaction where the piperazine nitrogen attacks the 3-chlorophenyl group, typically using a chlorophenyl halide as the electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biology: It can be used as a probe to study the interaction of piperazine derivatives with biological targets.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The acetyl and chlorophenyl groups may enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-(1-{[4-(3-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide
- N-(4-acetylphenyl)-2-(1-{[4-(3-nitrophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide
Uniqueness
N-(4-acetylphenyl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is unique due to the presence of the 3-chlorophenyl group, which may confer distinct pharmacological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can be exploited in the design of new compounds with improved efficacy and selectivity.
Properties
Molecular Formula |
C26H30ClN5O4 |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C26H30ClN5O4/c1-18(33)19-5-7-21(8-6-19)29-24(34)16-23-26(36)28-9-10-32(23)25(35)17-30-11-13-31(14-12-30)22-4-2-3-20(27)15-22/h2-8,15,23H,9-14,16-17H2,1H3,(H,28,36)(H,29,34) |
InChI Key |
VYBNFAIXPSLVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.